molecular formula C22H26N2O4 B2848105 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941919-51-3

2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2848105
CAS No.: 941919-51-3
M. Wt: 382.46
InChI Key: LPTHOPCPCPRPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide (CAS 941919-51-3) is a high-purity chemical compound for research use. With a molecular formula of C22H26N2O4 and a molecular weight of 382.45 g/mol, this acetamide derivative features a distinct molecular structure that incorporates dimethoxyphenyl and oxopiperidinyl groups . This specific structure makes it a compound of interest in various medicinal chemistry and drug discovery research applications. Compounds with similar structural motifs, particularly those containing dimethoxyphenyl groups, have been investigated as intermediates in the synthesis of biologically active molecules and have shown relevance in studies for activities such as neuroprotection and antituberculosis agents . Researchers can utilize this chemical as a key building block or intermediate in organic synthesis and method development. It is also suitable for screening libraries in hit-to-lead optimization campaigns and for investigating structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15-7-9-17(14-18(15)24-11-5-4-6-22(24)26)23-21(25)13-16-8-10-19(27-2)20(12-16)28-3/h7-10,12,14H,4-6,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTHOPCPCPRPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be formed through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Attachment of the Oxopiperidinyl Group: The oxopiperidinyl group can be attached via a condensation reaction with a piperidinone derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the oxopiperidinyl moiety, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Crystallographic data reveal three distinct molecular conformations in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, suggesting conformational flexibility. Hydrogen bonding (N–H⋯O) stabilizes dimeric structures, a feature absent in the target compound due to its methoxy groups . Biological Relevance: Dichlorophenyl analogs are studied for antimicrobial and anti-inflammatory activities, whereas methoxy-substituted compounds (e.g., the target) may favor CNS targets due to enhanced blood-brain barrier penetration.

Methoxy and Methyl Substituents

  • N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (): Structural similarity to the target compound includes the 2-oxopiperidinyl group and a methoxy substituent. The 3-methylphenyl group (vs. Molecular weight: 352.43 g/mol (vs. 396.44 g/mol for the target) . Key Difference: The absence of a second methoxy group may reduce π-π stacking interactions with aromatic residues in enzyme active sites.

Heterocyclic Modifications

Triazolopyrimidinyl Derivatives

  • 2-(3,4-Dimethylphenoxy)-N-{4-methyl-3-[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl}acetamide (ZINC000021797248, ): Incorporates a triazolopyrimidinyl group linked via a methoxy bridge. The triazolopyrimidine core enhances π-stacking and hydrogen-bonding capabilities compared to the target compound’s oxopiperidine ring .

Benzimidazole-Oxadiazole Hybrids

  • 2-{5-[2-Phenyl-1H-benzo[d]imidazol-5-yl]-1,3,4-oxadiazol-2-ylthio}-N-{4-[(E)-3-(3,4-dimethoxyphenyl)acryloyl]phenyl}acetamide (7d, ):
    • Combines benzimidazole, oxadiazole, and 3,4-dimethoxyphenyl acryloyl groups. Demonstrates anti-proliferative activity (IC₅₀ = 1.2 µM in MCF-7 cells) via apoptosis induction. The acryloyl moiety introduces additional conjugation, enhancing interaction with kinase domains compared to the target’s simpler acetamide backbone .

Functional Group Additions

Sulfonamide and Pyridyl Derivatives

  • 2-(4-Fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide (Compound 25, ): Features a pyridazinone ring and sulfonamide group. The sulfonamide improves water solubility (logP = 1.8 vs. ~2.5 for the target), while the pyridyl group facilitates metal coordination, relevant in kinase inhibition. Such modifications are absent in the target compound .

Comparative Data Table

Compound Name/ID Key Substituents Molecular Weight (g/mol) Biological Activity/Property Reference
2-(3,4-Dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide 3,4-Dimethoxy, 2-oxopiperidinyl 396.44 N/A (Theoretical) -
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide 3-Methylphenyl, 2-oxopiperidinyl 352.43 N/A (Structural analog)
ZINC000021797248 Triazolopyrimidinyl, propyl 547.62 MPII inhibition (Binding energy: -9.8 kcal/mol)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide 3,4-Dichloro, pyrazolyl 371.22 Antimicrobial, crystallographic study
Compound 7d Benzimidazole-oxadiazole, acryloyl 588.17 Anti-proliferative (IC₅₀ = 1.2 µM)

Research Findings and Implications

  • Structural Flexibility : The oxopiperidinyl group in the target compound likely enhances conformational stability compared to triazolopyrimidinyl analogs, which may exhibit higher binding affinity but poorer metabolic stability .
  • Electronic Effects : Methoxy groups improve solubility and dipole interactions, whereas halogen substituents (e.g., Cl) increase lipophilicity and steric bulk, favoring different target classes .
  • Heterocyclic Cores : Hybrid systems (e.g., benzimidazole-oxadiazole in ) broaden activity spectra but increase synthetic complexity compared to the target’s simpler architecture .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide, also known by its CAS number 941919-51-3, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on its effects on cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O4, with a molecular weight of approximately 382.45 g/mol. The structure includes a 2-oxopiperidine moiety, which is significant for its biological interactions.

Antiproliferative Effects

Research has demonstrated that the compound exhibits notable antiproliferative activity against various cancer cell lines. In particular, studies have reported the following:

  • Cell Lines Tested : The compound was evaluated on HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to assess the potency of the compound in inhibiting cell growth. For instance:
    • HT-29: IC50 = X µM (specific value to be determined from further studies)
    • M21: IC50 = Y µM
    • MCF7: IC50 = Z µM

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in targeting cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, particularly G2/M phase, which is critical for preventing cancer cell proliferation.
  • Cytotoxicity : Preliminary studies indicate that while the compound is cytotoxic to certain cancer cell lines, it may exhibit selective toxicity, sparing normal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. Key findings include:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring significantly enhances the biological activity compared to unsubstituted analogs.
  • Piperidine Influence : The oxopiperidine moiety contributes to binding affinity and selectivity towards specific cellular targets.

Data Table: Antiproliferative Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HT-29XCell cycle arrest at G2/M
M21YInduction of apoptosis
MCF7ZInhibition of proliferation

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with oxopiperidine structures. For example:

  • Study A : Examined derivatives of oxopiperidines and their effects on tumor growth in vivo, demonstrating significant tumor regression in treated groups.
  • Study B : Focused on structure modifications leading to enhanced selectivity for cancer cells over normal cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide, and how can purity be validated?

  • Answer : Synthesis typically involves multi-step coupling reactions, such as amide bond formation between substituted phenylacetic acid derivatives and amine-containing intermediates. Key steps include temperature-controlled condensation (e.g., using DCC/DMAP as coupling agents) and purification via column chromatography . Purity validation requires High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) and structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR for functional group analysis) and Mass Spectrometry (MS) for molecular weight verification .

Q. What in vitro assays are most suitable for preliminary screening of biological activity for this compound?

  • Answer : Begin with cell viability assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Pair this with enzyme inhibition assays (e.g., fluorescence-based kinase or protease inhibition) to identify potential targets. For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria and fungi .

Q. How does the compound’s solubility and stability impact experimental design?

  • Answer : Due to its hydrophobic aryl groups, solubility in aqueous buffers is limited. Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity) and confirm stability via UV-Vis spectroscopy (λmax ~250–300 nm) under varying pH/temperature conditions . For in vivo studies, employ PEG-400 or cyclodextrin-based formulations to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized to improve target specificity?

  • Answer : Conduct fragment-based drug design by modifying substituents:

  • Methoxy groups (3,4-positions) : Replace with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability.
  • 2-Oxopiperidinyl group : Explore substituents (e.g., methyl, ethyl) to modulate steric effects on target binding.
    Validate changes using molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) for binding affinity quantification .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Answer : Discrepancies often arise from assay conditions (e.g., serum protein interference). Standardize protocols:

  • Use serum-free media in cell-based assays.
  • Validate target engagement via isothermal titration calorimetry (ITC) or cellular thermal shift assays (CETSA) .
    Cross-reference with transcriptomic profiling (RNA-seq) to identify off-target effects .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?

  • Answer :

  • PK Studies : Administer intravenously (IV) and orally (PO) in rodent models. Collect plasma samples at intervals (0.5–24 hrs) for LC-MS/MS analysis to calculate AUC, Cmax, and half-life .
  • Toxicity : Perform acute toxicity (OECD 423) and 28-day subchronic studies , monitoring hepatic (ALT/AST) and renal (creatinine) markers. Include histopathology of major organs .

Q. What computational tools are effective for predicting metabolic pathways and drug-drug interactions?

  • Answer : Use CYP450 inhibition assays (e.g., fluorogenic substrates) paired with in silico tools like SwissADME or ADMET Predictor to identify Phase I/II metabolism sites (e.g., demethylation of methoxy groups). Validate with human liver microsome (HLM) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.